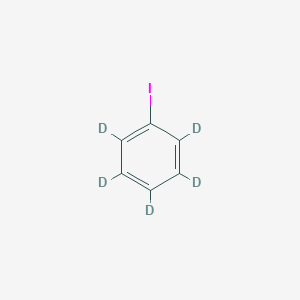

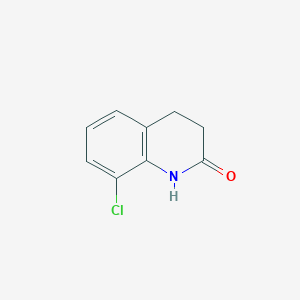

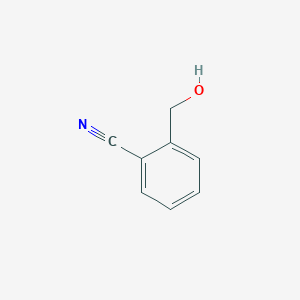

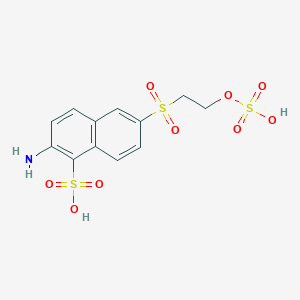

8-Chloro-3,4-dihydroquinolin-2(1H)-one

Overview

Description

8-Chloro-3,4-dihydroquinolin-2(1H)-one, also known as 8-chloro-3,4-dihydroquinolin-2-one, is a synthetic compound with a wide range of applications in the fields of chemistry and biochemistry. It has been used in the synthesis of various organic compounds and as a reagent in biochemical and physiological studies. 8-Chloro-3,4-dihydroquinolin-2(1H)-one has been found to have a number of biochemical and physiological effects, and has the potential to be used in a variety of laboratory experiments.

Scientific Research Applications

Tautomerism and Substituent Effects

Research on 8-hydroxyquinoline (8HQ) derivatives, including those with chloro substitutions, demonstrates their significance in studying tautomerism and substituent effects. These compounds exhibit various stable forms influenced by intramolecular hydrogen bonds and substitution patterns, affecting their chemical and physical properties. Studies using DFT/B3LYP/6-311G** method revealed insights into the stability of different tautomers and the impact of substituents on molecular structure and aromaticity (Karpińska, Mazurek, & Dobrowolski, 2010).

Metal Ion Detection and Complexation

8-Hydroxyquinoline derivatives serve as effective agents for the spectrophotometric determination and complexation of metal ions. Their ability to form stable complexes with metals like aluminium, iron, copper, titanium, and nickel highlights their potential in analytical chemistry for detecting and quantifying metal ions in various samples. This property was explored in a study on the simultaneous determination of these metal ions using 8-hydroxyquinoline as a photometric reagent, demonstrating the compound's utility in resolving complex mixtures through spectrophotometry (Blanco et al., 1989).

Biological Activities and Medicinal Applications

8-Hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. Their metal chelating properties contribute to these activities, offering a foundation for developing new therapeutic agents. A review of recent advances in the synthesis of 8-HQ derivatives discussed their pharmacological properties and potential as lead compounds for drug development, emphasizing their therapeutic value and application in treating various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).

Insights into 8-Hydroxyquinoline Chemistry

The 8-hydroxyquinoline scaffold is important in medicinal chemistry due to its significant biological activities and metal chelation properties. This moiety's versatility makes it a focal point for synthetic modifications aimed at developing potent drugs for various therapeutic targets, including anticancer, antimicrobial, and neurodegenerative disorders. A review covering the derivatives reported in recent years highlighted the potential of 8-hydroxyquinoline as a novel target in medicinal chemistry, providing insights into the synthesis of novel and potent agents (Gupta, Luxami, & Paul, 2021).

properties

IUPAC Name |

8-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNDVVMVKPPSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518265 | |

| Record name | 8-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

83229-23-6 | |

| Record name | 8-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)

![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)